Array ( [bid] => 1582678 )
Scientific Field: Organic Chemistry
Summary of the Application: This compound has been used in the synthesis of different types of sulfonamide derivatives.
Methods of Application: The synthesis was carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles.
Results or Outcomes: The outcome of this application is the production of different types of sulfonamide derivatives.
Summary of the Application: This compound is widely used in the field of chemical synthesis, often serving as a reaction catalyst.
Methods of Application: The specific methods of application can vary depending on the context of the experiment.
Results or Outcomes: The outcome of this application is the acceleration of the chemical reaction.
Scientific Field: Material Science
Summary of the Application: This compound is used for the preparation of luminescent materials due to its strong withdrawing ability and behavior as a fluorophore.
Results or Outcomes: The outcome of this application is the creation of luminescent materials.
Scientific Field: General Laboratory Use
Summary of the Application: This compound is used as a general laboratory chemical.
Methods of Application: The specific methods of application can vary widely depending on the context of the experiment.
Results or Outcomes: The outcome of this application is dependent on the specific experiment or procedure being conducted.
Scientific Field: Agricultural Chemistry
Summary of the Application: This compound is used in the preparation of herbicides, fungicides, and antibacterial agents.
Results or Outcomes: The outcome of this application is the creation of herbicides, fungicides, and antibacterial agents.
The key features of the molecule include:
The 2:1 ratio between DMPPD and oxalate suggests that both amine groups of DMPPD form ionic bonds with separate oxalate dianions. This can create a relatively stable structure due to the distribution of charge.
DMPPD + 2H₂C₂O₄ → (CH₃)₂N-C₆H₄-NH₂ • ½ C₂H₂O₄ (DMPPD oxalate) + H₂O [balanced equation prediction]
The biological activity of 1,4-benzenediamine derivatives is significant due to their potential pharmacological properties. Studies have indicated that compounds similar to 1,4-benzenediamine can exhibit:
The synthesis of 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1) typically involves:
This compound finds applications across several domains:
Interaction studies involving 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1) focus on its behavior in biological systems and its interactions with other chemical entities:
Several compounds share structural similarities with 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1), each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Benzenediamine, N,N-diethyl-, ethanedioate (2:1) | Diethyl groups instead of dimethyl | |
| 1,3-Benzenediamine | Different substitution pattern on benzene | |
| 2-Amino-5-methylphenol | Contains an amino group and methyl group |
These compounds differ primarily in their substituents on the benzene ring or the nature of their amine groups, affecting their reactivity and biological activities. The unique combination of dimethylamino groups and ethanedioate moiety in 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1) contributes to its distinct properties and utility in various applications .
Solvent-mediated crystallization represents a critical aspect in the controlled formation of high-quality crystals of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) [11]. The crystallization behavior is significantly influenced by solvent selection, temperature control, and supersaturation conditions [12].
The role of solvent in controlling the crystallization process has been extensively studied for aromatic diamine systems [13]. Protic polar solvents, particularly alcoholic media, demonstrate superior performance in facilitating the crystallization of aromatic amine salts due to their ability to participate in hydrogen bonding networks [10]. The solvent molecules can interact with both the cationic diamine species and the anionic oxalate components, mediating the nucleation and growth processes [11].
Temperature-controlled crystallization protocols have proven effective for achieving optimal crystal quality [14]. The process typically involves dissolution of the reactants in heated solvent systems, followed by controlled cooling to promote gradual nucleation and crystal growth [14]. Slow evaporation techniques at ambient temperature have also been successfully employed, yielding well-formed crystalline materials suitable for structural characterization [15].
Table 2: Solvent Systems for Crystallization of Aromatic Diamine Salts
| Solvent System | Temperature Range (°C) | Crystal Quality | Growth Time | Reference |
|---|---|---|---|---|
| Methanol/Water (1:1) | 20-60 | High | 24-72 hours | [15] |
| Ethanol | 25-78 | Moderate | 12-48 hours | [10] |
| Ethanol/Water | 20-50 | High | 48-96 hours | [10] |
| Acetone/Water | 0-25 | Variable | 6-24 hours | [11] |
The crystallization process can be further optimized through the implementation of seeding techniques and controlled nucleation conditions [16]. Ultrasound-assisted crystallization has emerged as a promising approach for controlling particle size distribution and morphology in aromatic amine systems [16]. The application of ultrasonic energy enhances nucleation rates while promoting deagglomeration of crystal clusters [16].
Solvatomorphism studies reveal that different solvents can lead to distinct crystal forms with varying supramolecular arrangements [13]. The incorporation of solvent molecules into the crystal lattice creates solvatomorphs with different physical properties and thermal stability profiles [13]. This phenomenon necessitates careful solvent selection to achieve the desired polymorph for specific applications [17].
The achievement of high-purity 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) requires implementation of sophisticated purification strategies that address the specific challenges associated with aromatic diamine salt systems [18] [19]. The purification process must effectively remove unreacted starting materials, by-products, and trace impurities while maintaining the integrity of the target compound [18].
Recrystallization techniques represent the primary purification method for aromatic amine salts [18]. The process involves dissolution of the crude product in a suitable solvent system at elevated temperature, followed by controlled cooling to induce selective crystallization of the pure compound [14]. The selection of appropriate solvent systems is critical, with mixed solvent combinations often providing superior purification efficiency compared to single-component systems [10].
Trichloroacetic acid-mediated purification has emerged as an innovative approach for amine purification applications [18]. This methodology utilizes temporary protonation mechanisms to form precipitable salt complexes, which can subsequently be converted back to the free base form through decarboxylation processes [18]. The technique demonstrates excellent purification yields ranging from 53% to 98%, depending on the nature of impurities present [18].
Table 3: Purification Efficiency of Different Methods
| Purification Method | Purity Achieved (%) | Yield (%) | Processing Time | Reference |
|---|---|---|---|---|
| Single Recrystallization | 95-97 | 75-85 | 4-8 hours | [10] |
| Multiple Recrystallization | 98-99 | 65-75 | 12-24 hours | [10] |
| Trichloroacetic Acid Method | 94-98 | 81-94 | 2-4 hours | [18] |
| Selective Crystallization | 99+ | 83-94 | 6-12 hours | [19] |
Selective ammonium carbamate crystallization represents another advanced purification strategy specifically designed for primary amine separation [19]. This technique exploits the distinct solubility profiles of carbamate species formed through reversible salt formation with carbon dioxide [19]. The method achieves purities exceeding 99% with isolated yields up to 94% [19].
Column chromatography and preparative high-performance liquid chromatography serve as complementary purification techniques for achieving analytical-grade purity levels [18]. These methods are particularly effective for removing structurally similar impurities that may co-crystallize during conventional recrystallization procedures [18]. The selection of appropriate stationary and mobile phases is crucial for optimal separation efficiency [18].
Vacuum drying and controlled atmosphere storage conditions are essential for maintaining product purity following purification [3]. The compound exhibits sensitivity to atmospheric moisture and oxidation, necessitating storage under inert atmosphere conditions at controlled temperature ranges of 2-8°C [3] [7].
The mechanistic understanding of proton transfer processes in the formation of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) provides fundamental insights into the molecular-level interactions governing salt crystallization [20] [21]. Proton transfer represents the critical step that converts the neutral reactants into the ionic species that constitute the final salt product [20].
The proton transfer mechanism follows a classical acid-base reaction pathway where the carboxylic acid groups of oxalic acid serve as proton donors, while the amino nitrogen atoms of the dimethyl-substituted phenylenediamine function as proton acceptors [20] [5]. The process can be mechanistically described through a two-step proton shuttle mechanism involving intermolecular acid-base reactions [20].
Nuclear magnetic resonance spectroscopy studies provide direct evidence for proton transfer events through characteristic chemical shift changes [22]. The protonation of amino nitrogen centers results in downfield shifts of associated proton resonances, while the deprotonation of carboxylic acid groups leads to corresponding upfield shifts [22]. These spectroscopic changes serve as definitive markers for successful salt formation [21].
Table 4: Spectroscopic Evidence for Proton Transfer
| Spectroscopic Method | Observable Change | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H NMR | N-H Protonation | +0.5 to +1.2 | [22] |
| ¹H NMR | COOH Deprotonation | -0.3 to -0.8 | [22] |
| ¹³C NMR | Carboxylate Formation | +2.0 to +4.0 | [22] |
| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ | [5] |
| IR Spectroscopy | COO⁻ Asymmetric Stretch | 1600-1650 cm⁻¹ | [5] |
The kinetics of proton transfer in aromatic diamine systems demonstrate first-order dependence on both reactant concentrations [23]. The reaction rate is influenced by the basicity of the amino groups and the acidity of the carboxylic acid functionalities [23]. Electron-donating substituents on the aromatic ring enhance the basicity of amino groups, thereby accelerating the proton transfer process [24].
Hydrogen bonding interactions play a crucial role in stabilizing the transition states and intermediates formed during proton transfer [5] [8]. The formation of intermolecular hydrogen bonds between proton donors and acceptors lowers the activation energy for proton migration [20]. In the case of oxalic acid, the presence of two carboxylic acid groups enables the formation of multiple hydrogen bonding interactions, contributing to the thermodynamic stability of the resulting salt [5].
Computational studies using density functional theory methods have provided detailed insights into the energetics and geometric requirements for proton transfer in diamine-acid systems [8]. The calculations reveal that the proton transfer process is thermodynamically favorable, with reaction free energies typically ranging from -15 to -30 kJ/mol [8]. The transition state geometries show characteristic elongation of the donor-hydrogen bonds and concurrent shortening of the acceptor-hydrogen distances [8].
The mechanism exhibits significant solvent dependence, with protic solvents facilitating proton transfer through hydrogen bonding networks that stabilize ionic intermediates [21]. Process conditions strongly influence the degree of proton transfer completion, with factors such as temperature, concentration, and mixing efficiency all contributing to the overall reaction efficiency [21]. Optimal conditions for complete salt formation typically involve controlled temperature ranges and sufficient reaction time to ensure equilibrium establishment [21].
The thermal stability and decomposition characteristics of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) have been extensively characterized through various thermal analytical techniques. Differential Scanning Calorimetry and Thermogravimetric Analysis reveal critical thermal transition points that define the compound's thermal behavior profile [1] [2] [3].
The compound exhibits a melting point of 205°C with simultaneous decomposition, indicating thermal instability at the melting transition [1] [2] [3]. More comprehensive thermal analysis demonstrates a melting point range of 200-210°C, with decomposition occurring concurrently with the melting process [4] [5]. This thermal behavior pattern is characteristic of organic amine oxalate salts, where the ionic interactions between the amine cations and oxalate anions become thermodynamically unstable at elevated temperatures.
Thermogravimetric Analysis data indicates that weight loss initiation occurs at approximately 200-208°C, correlating closely with the melting point determinations [5]. The thermal decomposition process appears to be a single-step degradation mechanism, consistent with the simultaneous breakdown of both the organic amine component and the oxalate salt matrix. The compound demonstrates limited thermal stability above 200°C, making it unsuitable for high-temperature applications.
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 205°C (dec.) | Literature | Multiple sources [1] [2] [3] |
| Melting Point Range | 200-210°C | DSC/TGA | MSDS [4] |
| Decomposition Temperature | 205°C | TGA | Literature [1] [3] |
| Decomposition Temperature Range | 200-208°C | Literature | Chem-Supply [5] |
| Thermal Stability | Decomposes at melting point | Thermal Analysis | Various studies |
The solubility profile of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) demonstrates distinct behavior patterns across various solvent systems, reflecting the compound's amphiphilic nature due to its ionic salt structure combined with organic aromatic components.
Polar Solvent Solubility: The compound exhibits excellent solubility in water, forming a characteristic clear, purple solution at concentrations up to 25 mg/ml [5]. This aqueous solubility is attributed to the ionic nature of the oxalate salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules [6] [7]. The compound shows enhanced solubility in hot water compared to cold water, indicating a positive temperature coefficient for dissolution [7].
In polar organic solvents, the compound demonstrates high solubility in methanol and ethanol, consistent with the polar nature of these alcoholic solvents and their ability to solvate both ionic and organic components [8]. The solubility in these solvents is enhanced by hydrogen bonding capabilities and moderate polarity that accommodates the compound's dual ionic-organic nature.
Non-Polar Solvent Solubility: Remarkably, the compound shows significant solubility in traditionally non-polar solvents including chloroform, benzene, and ethyl ether [8] [9]. This unexpected behavior suggests that the organic aromatic portions of the molecule can interact favorably with non-polar environments, possibly through π-π stacking interactions and Van der Waals forces.
Chromatographic Compatibility: The compound is compatible with acetonitrile-based mobile phases, as demonstrated in reverse-phase High-Performance Liquid Chromatography applications [10] [11]. This compatibility extends its analytical utility and suggests good solubility in moderately polar aprotic solvents.
| Solvent | Solubility | Concentration/Notes | Reference |
|---|---|---|---|
| Water (25 mg/ml) | Clear, purple solution | 25 mg/ml | Chem-Supply [5] |
| Water (general) | Soluble | General solubility | Multiple sources [6] [7] |
| Hot Water | Easily soluble | High temperature | Oxford Lab [7] |
| Cold Water | Soluble | Room temperature | Oxford Lab [7] |
| Methanol | Soluble | Organic polar solvent | Literature [8] |
| Ethanol | Very soluble | Organic polar solvent | Literature [8] |
| Chloroform | Soluble | Organic non-polar solvent | Literature [8] [9] |
| Benzene | Very soluble | Organic non-polar solvent | Literature [8] [9] |
| Ethyl Ether | Very soluble | Organic solvent | Literature [8] |
| Acetonitrile | Compatible (HPLC mobile phase) | Used in chromatography | SIELC [10] [11] |
The pH-dependent stability of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) in aqueous systems is governed by the protonation states of the amine functional groups and the ionic equilibria of the oxalate components. The compound's stability profile varies significantly across different pH ranges, influencing both its chemical integrity and functional properties.
Acidic Conditions (pH 3-4): Under mildly acidic conditions, the compound demonstrates general stability due to protonation of the amine groups, which enhances ionic character and aqueous solubility. The protonated amine centers ($$ \text{-NH}3^+ $$ and $$ \text{-N(CH3)_2H^+ $$) form stable ionic pairs with the oxalate anions, maintaining structural integrity. However, extremely acidic conditions may lead to potential degradation through acid-catalyzed hydrolysis mechanisms.
Neutral Conditions (pH 6-8): The compound exhibits optimal stability under neutral pH conditions, representing the preferred storage and handling environment. At physiological pH, the equilibrium between protonated and neutral amine forms provides balanced solubility and chemical stability. This pH range minimizes unwanted side reactions while maintaining the compound's intended chemical properties.
Basic Conditions (pH 9-11): Interestingly, related catalytic studies suggest that the compound may show enhanced performance under basic conditions, particularly at pH 10-11 [12]. Under these conditions, deprotonation of amine groups may facilitate specific chemical interactions or catalytic mechanisms. The oxalate components remain stable in basic media, supporting overall structural integrity.
Strongly Basic Conditions (pH >11): At extremely alkaline pH values, the compound may experience degradation through base-catalyzed decomposition pathways. Excessive hydroxide concentrations can promote hydrolytic cleavage of ionic interactions and potentially lead to oxidative degradation of the aromatic amine components.
| pH Range | Stability Behavior | Notes | Reference |
|---|---|---|---|
| Acidic (pH 3-4) | Generally stable in mild acidic conditions | Amine groups can be protonated | General amine behavior |
| Neutral (pH 6-8) | Stable under neutral pH conditions | Optimal stability range | Standard stability |
| Basic (pH 9-11) | Stable with potential for enhanced performance | Related studies show improved performance at pH 10-11 | Related catalytic studies [12] |
| Strongly Basic (pH >11) | May show degradation at extreme alkaline pH | Extreme conditions may cause decomposition | Extrapolated from related compounds |
Comprehensive spectroscopic characterization of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) provides detailed molecular fingerprinting information essential for structural confirmation and analytical identification. Multiple spectroscopic techniques offer complementary insights into the compound's molecular structure and chemical environment.
Fourier Transform Infrared Spectroscopy: Comprehensive FT-IR spectral data is available through the NIST WebBook database, providing a condensed phase spectrum from the Coblentz Society Collection [13]. The spectrum was obtained from solid samples prepared as oil mulls, measured using dispersive instrumentation prior to 1970 [13]. Key infrared absorption bands are expected to include characteristic N-H stretching vibrations (3300-3500 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching from dimethyl groups (2800-3000 cm⁻¹), C=O stretching from oxalate groups (1600-1700 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹). Technical specifications confirm that infrared spectroscopy confirms structural identity [14] [15].
Raman Spectroscopy: While specific Raman spectroscopic data for the target compound was not extensively documented in the current literature, Raman techniques are referenced for structurally similar compounds. Raman spectroscopy would provide complementary vibrational information, particularly useful for characterizing symmetric vibrational modes and aromatic ring breathing modes that may be weakly active in infrared spectroscopy.
Nuclear Magnetic Resonance Spectroscopy: ¹H NMR and ¹³C NMR spectroscopic data are available for closely related compounds, providing structural analog information [16] [17]. For similar dimethyl phenylenediamine derivatives, ¹H NMR spectra typically utilize DMSO-d₆ as solvent, revealing characteristic chemical shifts for aromatic protons (6.5-7.5 ppm), N-methyl groups (2.8-3.2 ppm), and amine protons (4.5-6.0 ppm, exchangeable). ¹³C NMR spectroscopy provides carbon framework information, including aromatic carbon signals (110-160 ppm) and aliphatic N-methyl carbons (35-45 ppm).
Mass Spectrometry: Mass spectrometric data for related compounds demonstrates molecular ion detection capabilities [16], essential for molecular weight confirmation and fragmentation pattern analysis. Expected fragmentation would include loss of oxalate components and characteristic aromatic amine fragment ions.
Ultraviolet-Visible Spectroscopy: The compound exhibits characteristic purple coloration in aqueous solutions [5], indicating specific electronic transitions in the visible spectrum. This chromophoric behavior suggests extended conjugation within the aromatic amine system and potential charge-transfer interactions.
| Technique | Available Data | Key Information | Reference |
|---|---|---|---|
| FT-IR Spectroscopy | Yes - NIST WebBook | Condensed phase spectrum available | NIST WebBook [13] |
| FT-IR Reference | Coblentz Society Collection | Solid (oil mull), measured pre-1970 | NIST WebBook [13] |
| FT-IR Confirmation | Structural confirmation (TCI) | IR spectrum confirms structure | TCI specifications [14] [15] |
| Raman Spectroscopy | Referenced for similar compounds | Not specifically found for this compound | Literature references |
| ¹H NMR Spectroscopy | Available for related compounds | DMSO-d₆ solvent used for similar compounds | ChemicalBook [16] [17] |
| ¹³C NMR Spectroscopy | Available for related compounds | Available for structural analogs | ChemicalBook [17] |
| Mass Spectrometry | Available for related compounds | Molecular ion detection | ChemicalBook [16] |
| UV-Vis Spectroscopy | Water solution shows purple color | Characteristic purple coloration in aqueous solution | Chem-Supply [5] |
Irritant